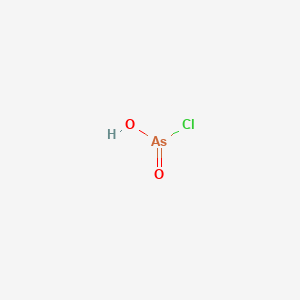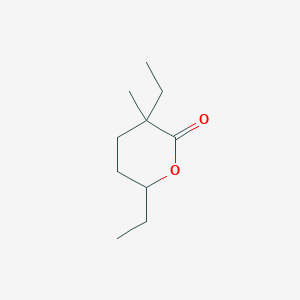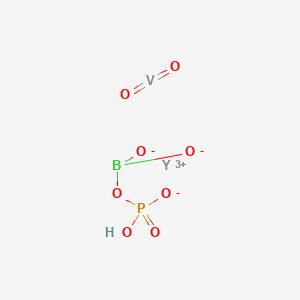![molecular formula C16H14ClNO3 B14480402 N-Acetyl-N-[(4-chlorophenyl)methoxy]benzamide CAS No. 64583-69-3](/img/structure/B14480402.png)
N-Acetyl-N-[(4-chlorophenyl)methoxy]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-N-[(4-chlorophenyl)methoxy]benzamide is an organic compound with the molecular formula C15H14ClNO2 It is a derivative of benzamide, featuring an acetyl group and a 4-chlorophenyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-N-[(4-chlorophenyl)methoxy]benzamide typically involves the acetylation of N-[(4-chlorophenyl)methoxy]benzamide. One common method is the reaction of N-[(4-chlorophenyl)methoxy]benzamide with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact.
化学反応の分析
Types of Reactions
N-Acetyl-N-[(4-chlorophenyl)methoxy]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phenols.
科学的研究の応用
N-Acetyl-N-[(4-chlorophenyl)methoxy]benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-Acetyl-N-[(4-chlorophenyl)methoxy]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
Acetanilide: A simple derivative of aniline with similar acetylation.
4-Chloroacetanilide: Similar structure but lacks the methoxy group.
N-Acetyl-p-chloroaniline: Another related compound with a similar functional group arrangement.
Uniqueness
N-Acetyl-N-[(4-chlorophenyl)methoxy]benzamide is unique due to the presence of both the acetyl and methoxy groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct properties compared to other similar compounds.
特性
CAS番号 |
64583-69-3 |
|---|---|
分子式 |
C16H14ClNO3 |
分子量 |
303.74 g/mol |
IUPAC名 |
N-acetyl-N-[(4-chlorophenyl)methoxy]benzamide |
InChI |
InChI=1S/C16H14ClNO3/c1-12(19)18(16(20)14-5-3-2-4-6-14)21-11-13-7-9-15(17)10-8-13/h2-10H,11H2,1H3 |
InChIキー |
DHDKVDAOWXCZEZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N(C(=O)C1=CC=CC=C1)OCC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[5-(Chloromethyl)-2-hydroxy-3-nitrophenyl]ethan-1-one](/img/structure/B14480342.png)



phosphane](/img/structure/B14480369.png)

![3-[2-(4,5-Dihydro-1H-imidazol-1-yl)ethoxy]propanoic acid](/img/structure/B14480390.png)
![(1E)-N-(4-Methylphenyl)-1-[(4-methylphenyl)imino]-1H-phenalen-9-amine](/img/structure/B14480394.png)


![(Bicyclo[5.1.0]octan-8-yl)(trimethyl)silane](/img/structure/B14480413.png)
![Phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]-](/img/structure/B14480419.png)
